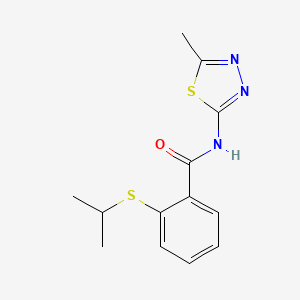

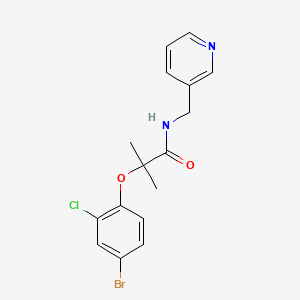

![molecular formula C17H15N5O2S B4584502 2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4584502.png)

2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound involves complex reactions to link pyridinyl and benzimidazole moieties through a thioacetamide linkage. A notable example is the synthesis of K-604, a compound with a pyridylacetamide head and benzimidazole tail connected by a piperazine unit, resulting in enhanced aqueous solubility and oral absorption, signifying the importance of linker optimization in such molecules (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a central acetamide linker connecting aromatic systems with nitrogen and sulfur heteroatoms, playing a critical role in their chemical behavior and biological activity. The structural confirmation is typically achieved through NMR, FTIR, and sometimes X-ray crystallography, highlighting the intricate arrangement of atoms and the spatial geometry crucial for their function (Duran & Canbaz, 2013).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, leading to the formation of diverse heterocyclic structures. For example, cyclization reactions involving thioacetamide derivatives can result in the formation of pyridin-2(1H)-ones, showcasing the chemical versatility and reactivity of these molecules (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are influenced by the molecular structure. For instance, the introduction of a piperazine unit in K-604 markedly enhanced its aqueous solubility, an essential factor for oral bioavailability (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, pKa values, and potential for undergoing redox reactions, are crucial for understanding the compound's behavior in biological systems. For example, the determination of pKa values for benzothiazole-2-yl acetamide derivatives helps predict their protonation states under physiological conditions, affecting their interaction with biological targets (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Insecticidal Properties

A study by Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, derived from a precursor similar to 2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating potential applications in pest control (Fadda et al., 2017).

Antimicrobial Activity

Bondock et al. (2008) researched the antimicrobial properties of new heterocycles based on a compound structurally related to 2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide. These synthesized compounds exhibited significant antimicrobial activities, highlighting their potential in medical and pharmaceutical applications (Bondock et al., 2008).

Antitumor Properties

Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from a compound structurally similar to 2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide. These compounds were evaluated for their antitumor activity, with some showing promising inhibitory effects on different cancer cell lines (Albratty et al., 2017).

Synthesis of Diverse Heterocyclic Compounds

Research by Schmeyers and Kaupp (2002) involved the use of thioureido-acetamides, closely related to 2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide, for synthesizing various heterocyclic compounds. These syntheses contribute to the development of new chemical entities with potential applications in different scientific fields (Schmeyers & Kaupp, 2002).

Propriétés

IUPAC Name |

2-(3-cyanopyridin-2-yl)sulfanyl-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S/c1-21-13-6-5-12(8-14(13)22(2)17(21)24)20-15(23)10-25-16-11(9-18)4-3-7-19-16/h3-8H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVBZYSMIZVDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CSC3=C(C=CC=N3)C#N)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

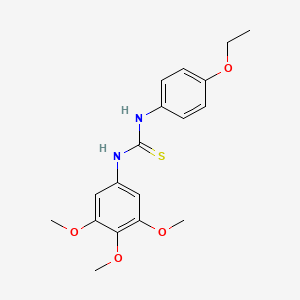

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)

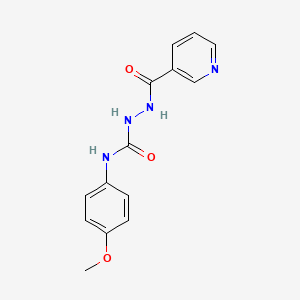

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)

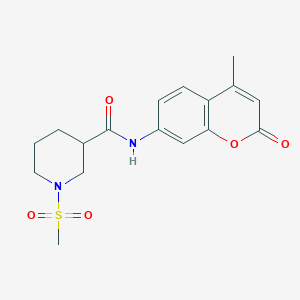

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)

![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)

![3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4584464.png)

![2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4584492.png)

![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)

![1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4584509.png)